2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester

Catalog No.
S6881927
CAS No.
1402166-61-3
M.F
C15H24BNO2S
M. Wt
293.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclohexyl)thiazole-4-boronic acid pinacol este...

CAS Number

1402166-61-3

Product Name

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester

IUPAC Name

2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Molecular Formula

C15H24BNO2S

Molecular Weight

293.2 g/mol

InChI

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3

InChI Key

UAJPOSXPKUPXAP-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCCC3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCCC3

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative notable for its utility in organic chemistry, particularly in facilitating carbon-carbon bond formation through Suzuki–Miyaura coupling reactions. This compound features a cyclohexyl group attached to a thiazole ring, along with a boronic acid pinacol ester moiety, which enhances its reactivity and selectivity in various chemical processes. Its molecular formula is C15H24BNO2SC_{15}H_{24}BNO_2S and it has a molar mass of approximately 293.23 g/mol .

  • Oxidation: The boronic ester can be oxidized to yield boronic acids.
  • Reduction: Reduction reactions can convert the boronic ester into other functional groups.
  • Substitution: It is particularly involved in Suzuki–Miyaura coupling reactions, which are essential for forming biaryl compounds.

Common Reagents and Conditions

Typical reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation, and reducing agents for reduction. The reactions usually occur under mild conditions to optimize yield and purity .

While specific biological activities of 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester are not extensively documented, compounds containing thiazole rings and boronic acids have been recognized for their potential pharmacological properties. They may exhibit activities such as enzyme inhibition or modulation of signaling pathways, making them candidates for further biological evaluation .

Synthetic Routes

The synthesis of 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester typically involves:

  • Cyclization: Appropriate precursors are cyclized to form the thiazole ring.
  • Borylation: Subsequent borylation introduces the boronic acid pinacol ester group.

These methods often require specific catalysts and controlled reaction conditions to ensure high yields and purity .

Industrial Production

In industrial settings, optimized reaction conditions are employed, including the use of specific solvents and catalysts to enhance efficiency and reduce costs during the synthesis process .

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester has a variety of applications in:

  • Organic Synthesis: It serves as a reagent in forming carbon-carbon bonds through Suzuki–Miyaura coupling.
  • Pharmaceutical Development: The compound is utilized in synthesizing biologically active molecules.
  • Material Science: It plays a role in producing advanced materials and fine chemicals .

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
    • Structure: Contains a phenyl group instead of cyclohexyl.
    • Reactivity: Generally used in similar coupling reactions but may exhibit different selectivity.
  • 5-Bromo-2-(cyclohexyl)thiazole-4-boronic Acid Pinacol Ester
    • Structure: Contains a bromine substituent at the 5-position.
    • Reactivity: May participate in additional electrophilic aromatic substitution reactions due to the presence of bromine.
  • 2-(Isopropoxy)thiazole-4-boronic Acid Pinacol Ester
    • Structure: Features an isopropoxy group instead of cyclohexyl.
    • Reactivity: Similar utility in organic synthesis but may differ in steric hindrance effects.

Uniqueness

The uniqueness of 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester lies in its combination of a cyclohexyl group and a thiazole ring, which can impart specific reactivity patterns not found in other boronic esters. This structural arrangement enhances its selectivity and efficiency as a reagent in organic synthesis compared to other similar compounds .

Hydrogen Bond Acceptor Count

4

Exact Mass

293.1620803 g/mol

Monoisotopic Mass

293.1620803 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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